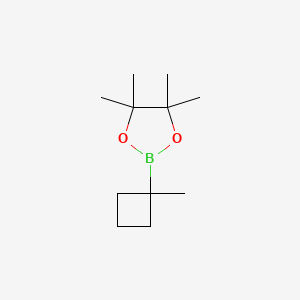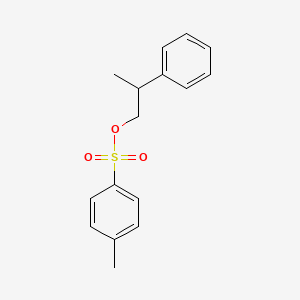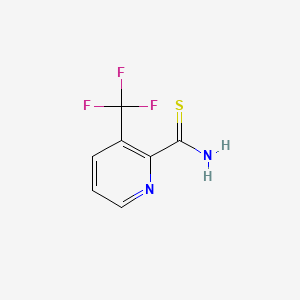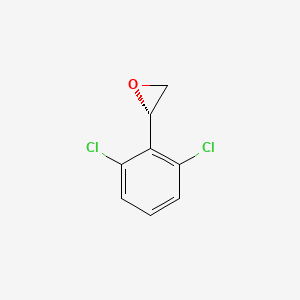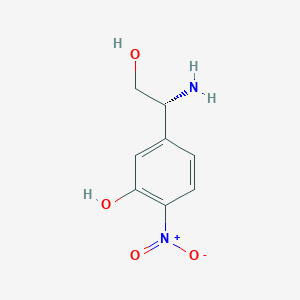
(r)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is a chemical compound with the molecular formula C8H10N2O4 It is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol typically involves the nitration of a suitable phenol derivative followed by the introduction of the amino and hydroxyethyl groups. One common method involves the nitration of 2-nitrophenol, followed by a reduction reaction to introduce the amino group. The hydroxyethyl group can be introduced through a subsequent reaction with an appropriate reagent under controlled conditions.
Industrial Production Methods
Industrial production of ®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitro group can undergo redox reactions, potentially generating reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Amino-2-hydroxyethyl)benzoic acid
- ®-4-(1-Amino-2-hydroxyethyl)phenol
- 2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,3-diol
Uniqueness
®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
5-[(1R)-1-amino-2-hydroxyethyl]-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-7(10(13)14)8(12)3-5/h1-3,6,11-12H,4,9H2/t6-/m0/s1 |
InChI Key |
GVGFAMRFVGVGSS-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


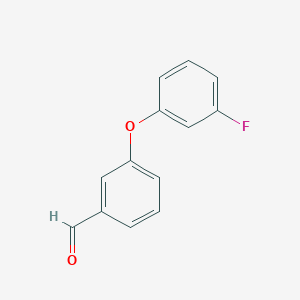
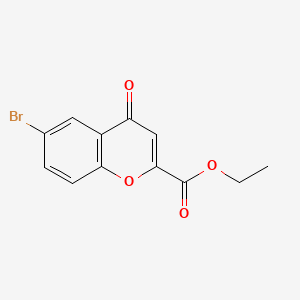
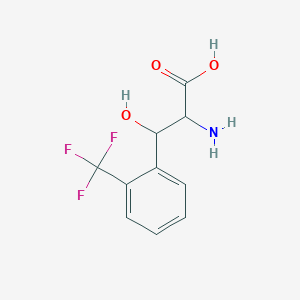

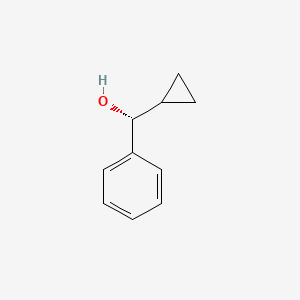
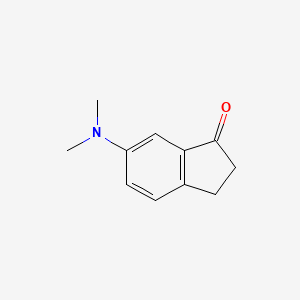
![tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate](/img/structure/B15315282.png)

